molecular formula C8H16O B1581418 2-Ethylcyclohexanol CAS No. 3760-20-1

2-Ethylcyclohexanol

Cat. No.: B1581418
CAS No.: 3760-20-1
M. Wt: 128.21 g/mol
InChI Key: CFYUBZHJDXXXQE-UHFFFAOYSA-N
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Description

2-Ethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol, characterized by a cyclohexane ring with an ethyl group and a hydroxyl group attached to it. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

2-Ethylcyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.

    Industry: this compound is employed in the production of plasticizers, lubricants, and fragrances.

Mechanism of Action

Target of Action

2-Ethylcyclohexanol is a type of alcohol, and like other alcohols, it primarily targets proteins and lipids in cell membranes . The compound’s interaction with these targets can alter the structure and function of the cell membrane, affecting the cell’s behavior and activity.

Mode of Action

The mode of action of this compound involves the dehydration of the alcohol to form an alkene . This process occurs when the alcohol is heated in the presence of a strong acid, such as sulfuric or phosphoric acid . The dehydration reaction results in the loss of a water molecule and the formation of a double bond .

Biochemical Pathways

The dehydration of this compound can be part of larger biochemical pathways, particularly those involved in the synthesis of alkenes . Alkenes are important molecules in biochemistry, serving as building blocks for a variety of complex organic compounds .

Result of Action

The dehydration of this compound results in the formation of an alkene . This transformation can have various effects at the molecular and cellular level, depending on the context. For example, in a biochemical pathway, the formation of an alkene could be a key step in the synthesis of a larger molecule.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the dehydration reaction can be affected by the temperature and the concentration of the acid catalyst . Additionally, the compound’s action, efficacy, and stability can be influenced by factors such as pH, presence of other chemicals, and physical conditions like pressure and light exposure.

Safety and Hazards

2-Ethylcyclohexanol can cause serious eye damage . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylcyclohexanol can be synthesized through the hydrogenation of 2-ethylcyclohexanone. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-ethylcyclohexanone. The reaction is carried out in a hydrogenation reactor where the ketone is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can be oxidized to form 2-ethylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 2-Ethylcyclohexanone.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Comparison with Similar Compounds

    Cyclohexanol: A primary alcohol with a similar structure but without the ethyl group.

    2-Methylcyclohexanol: A secondary alcohol with a methyl group instead of an ethyl group.

    4-Methylcyclohexanol: Another secondary alcohol with the methyl group positioned differently on the cyclohexane ring.

Uniqueness: 2-Ethylcyclohexanol is unique due to the presence of the ethyl group, which influences its physical and chemical properties. This structural difference can affect its reactivity, boiling point, and solubility compared to similar compounds.

Properties

IUPAC Name

2-ethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYUBZHJDXXXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958650
Record name 2-Ethylcyclohexan-1-ol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3760-20-1
Record name 2-Ethylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3760-20-1
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Record name 2-Ethylcyclohexanol
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Record name 3760-20-1
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Record name 2-Ethylcyclohexan-1-ol
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Record name 2-ethylcyclohexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Ethylcyclohexanol in flavor chemistry?

A1: this compound is a significant volatile flavor compound identified in various food products. Notably, it contributes to the characteristic aroma of foie gras, as revealed through simultaneous distillation extraction (SDE) and analysis by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) [].

Q2: How does the structure of cyclohexanol derivatives, including this compound, influence their self-association behavior in solutions?

A2: Research indicates that the self-association of cyclohexanols in inert solvents like n-heptane and n-decane is significantly influenced by the steric hindrance imposed by substituents on the cyclohexane ring []. For instance, this compound, with an ethyl group at the 2-position, exhibits different self-association tendencies compared to unsubstituted cyclohexanol or those with bulkier substituents. This difference is evident in the apparent molar heat capacity measurements, which reflect the extent of hydrogen bonding between the alcohol molecules [].

Q3: Can this compound be generated from the hydrogenation of lignin depolymerization products?

A3: Yes, research has demonstrated that this compound can be produced through the mild hydrogenation of lignin depolymerization products using a Ni/SiO2 catalyst []. Interestingly, a model compound, 2,3-dihydrobenzofuran, exhibited nearly 100% conversion to this compound with high selectivity (94.6%) at 130°C []. This finding highlights a potential pathway for valorizing lignin, a significant biomass component, into valuable chemicals.

Q4: Are there any studies on the pharmacological properties of compounds structurally similar to this compound?

A4: While specific pharmacological data on this compound is limited in the provided papers, a study investigated the pharmacological effects of a series of structurally related compounds, namely 1-(o-alkylphenyl)-2-methyl and 1-(o-alkylphenyl)-2-ethylcyclohexanols []. Although the specific details of this study are not elaborated upon in the abstract, it indicates the existence of research exploring the potential biological activities of compounds within this chemical space.

Q5: What is the stereochemistry of this compound and its relevance in chemical reactions?

A5: this compound can exist as cis and trans isomers due to the relative positions of the ethyl group and the hydroxyl group on the cyclohexane ring. This stereochemistry plays a crucial role in determining the reactivity and product distribution in chemical reactions involving this compound []. For instance, different stereoisomers may exhibit varying reactivities in reactions like dehydration or oxidation.

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